connexin 33
Description
Properties
CAS No. |
145717-22-2 |
|---|---|
Molecular Formula |
C11H13NO3 |
Synonyms |
connexin 33 |
Origin of Product |
United States |
Preparation Methods
Plasmid Transfection in Sertoli Cells
The primary method for Cx33 expression involves transient transfection of rodent Sertoli cells with fluorescently tagged constructs. In landmark studies, Cx33-DsRed2 and Cx43-green fluorescent protein (GFP) vectors were co-transfected to investigate oligomerization dynamics. This approach leverages the native cellular environment to ensure proper post-translational modifications, such as phosphorylation, which are critical for connexin trafficking. Fluorescence lifetime imaging microscopy (FLIM) and fluorescence resonance energy transfer (FRET) confirmed the formation of heteromeric Cx33/Cx43 complexes, which trafficked along microtubules to the plasma membrane. However, these plaques exhibited non-functional channels, underscoring the need for optimized expression systems to preserve activity.
Protein Complex Isolation and Characterization
Co-Immunoprecipitation (Co-IP) of Cx33 Complexes
Co-IP remains the gold standard for studying Cx33 interactions. Testis extracts immunoprecipitated with anti-Cx33 antibodies revealed associations with zonula occludens-1 (ZO-1) and specific Cx43 phospho-isoforms (P0, P1). This method requires:
-
Lysis buffer : 1% Triton X-100, 150 mM NaCl, protease/phosphatase inhibitors.
-
Antibodies : Polyclonal anti-Cx33 (targeting residues 100–114), anti-ZO-1, and anti-Cx43.
Western blot analysis showed reduced ZO-1 membrane localization in Cx33-expressing cells, suggesting Cx33 disrupts Cx43/ZO-1 scaffolding.
Subcellular Fractionation
Density gradient centrifugation separates Cx33-enriched membrane fractions from early endosomes, where Cx33 sequesters Cx43. Sucrose gradient (10–40%) profiles identified Cx33 in light membrane fractions (15–20% sucrose), distinct from gap junction plaques (25–30%).
Antibody Cross-Reactivity and Validation
Species Specificity of Anti-Cx33 Antibodies
Commercial anti-Cx33 antibodies (e.g., Santa Cruz sc-25709) exhibit cross-reactivity with mitochondrial ferritin in human spermatids, complicating human studies. Preabsorption with mitochondrial extracts eliminated false-positive signals, emphasizing the need for rigorous validation in non-rodent models.
PCR and RT-PCR Limitations
Despite immunohistochemical signals, Cx33 mRNA was undetectable in human testis via RT-PCR, confirming its rodent specificity. Primer sequences (forward: 5′-ATGGCGACCGTGTTC-3′; reverse: 5′-TCAGGGTCCAGGTTG-3′) failed to amplify products in humans, dogs, cattle, and primates.
Comparative Insights from Other Connexins
Detergent Screening for Solubilization
While Cx33 solubilization data are scarce, studies on Cx26 and Cx32 provide actionable insights (Table 1):
Table 1: Detergent Efficacy for Connexin Solubilization
| Connexin | Detergent | Purity (%) | Yield (μg/10⁸ cells) | Activity Retention |
|---|---|---|---|---|
| Cx26 | Brij35 | 95 | 15–20 | Yes |
| Cx32 | Digitonin | 90 | 10–15 | Partial |
| Cx43 | Lauryl maltose | 85 | 5–10 | No |
Cx33’s hydrophobic N-terminus may require mild detergents (e.g., Brij35) to preserve oligomerization.
Q & A
Q. What statistical approaches are recommended for analyzing Cx33’s prognostic value in cancer survival studies?
- Answer : Apply Kaplan-Meier survival analysis stratified by Cx33 expression levels (high vs. low). Use multivariate Cox proportional hazards models to adjust for covariates (e.g., tumor grade, age). Validate findings in independent cohorts and calculate Harrell’s C-index to assess predictive accuracy .
Methodological Considerations
- Data Contradictions : Address conflicting results by meta-analyzing published datasets (e.g., GEO, TCGA) to identify consensus patterns. Use sensitivity analyses to evaluate the impact of outlier studies .
- Study Limitations : Retrospective studies should acknowledge potential biases (e.g., selection bias) and propose prospective validation in future work. For functional studies, include dose-response experiments to establish causality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
